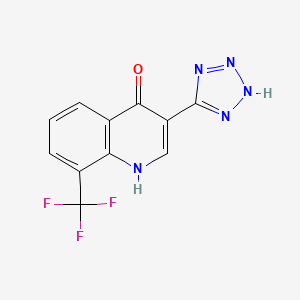
3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one is a heterocyclic compound that combines the structural features of tetrazole and quinoline Tetrazoles are known for their high nitrogen content and stability, while quinolines are recognized for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one typically involves the formation of the tetrazole ring followed by its attachment to the quinoline scaffold. One common method involves the cyclization of nitriles with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium hydrogen sulfate . This reaction is carried out under moderate conditions and yields the tetrazole ring with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Alkylated or acylated tetrazole derivatives
Scientific Research Applications
3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological macromolecules, while the quinoline moiety can intercalate into DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-5-yl)benzoic acid
- 3-(1,2,3-triazol-4-yl)-β-carbolines
- 1-substituted 5-sulfanyltetrazoles
Uniqueness
3-(1H-tetrazol-5-yl)-8-trifluoromethyl-1H-quinolin-4-one is unique due to the presence of both tetrazole and quinoline moieties in a single molecule. This combination offers a distinct set of properties, including high thermal stability, resistance to degradation, and potential biological activities. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
61338-52-1 |
|---|---|
Molecular Formula |
C11H6F3N5O |
Molecular Weight |
281.19 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)-8-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H6F3N5O/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)20)10-16-18-19-17-10/h1-4H,(H,15,20)(H,16,17,18,19) |
InChI Key |
NIAHUSZHPGGYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Fluorophenyl)sulfanyl]acetonitrile](/img/structure/B14581478.png)
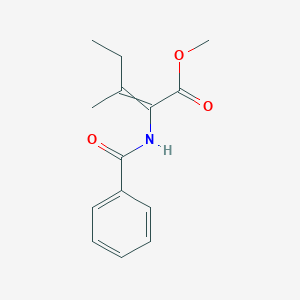
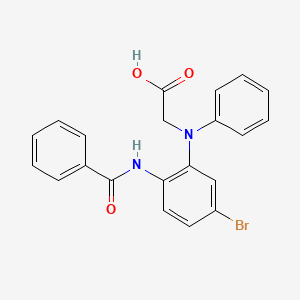
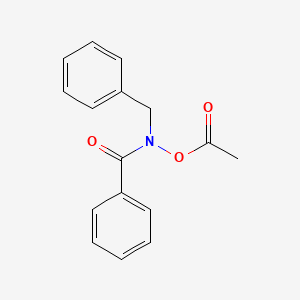
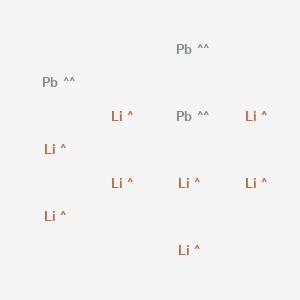
![2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide](/img/structure/B14581506.png)
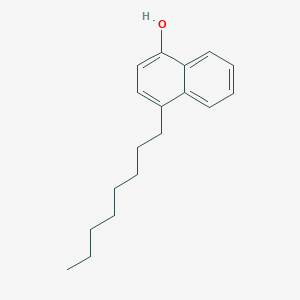
![N-(3-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14581524.png)
![4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide](/img/structure/B14581525.png)
![1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one](/img/structure/B14581526.png)
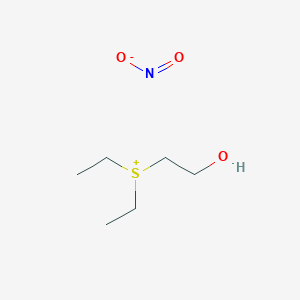

![2-[(E)-4-phenoxybut-2-enyl]sulfonylnaphthalene](/img/structure/B14581552.png)
![8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14581562.png)
